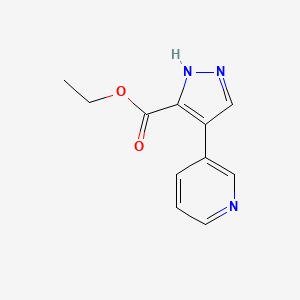

Ethyl 4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

Description

Historical Context and Emergence of Pyrazole-Pyridine Hybrid Systems in Heterocyclic Chemistry

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings, has been a cornerstone of pharmaceutical and materials science for over a century. Within this vast field, pyrazole (B372694) and pyridine (B92270) are two of the most fundamental and extensively studied aromatic heterocycles.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, was first described in the late 19th century. Its derivatives have since become recognized as "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to multiple biological targets. nih.govresearchgate.net This versatility has led to the incorporation of the pyrazole nucleus in a wide array of approved drugs, noted for its metabolic stability and diverse pharmacological profiles. nih.gov Fused pyrazole-pyridine systems, known as pyrazolopyridines, were first synthesized as early as 1908. nih.gov These bicyclic systems have been the subject of extensive research, leading to the development of compounds with a wide range of biomedical applications. nih.govmdpi.com

Pyridine, a six-membered heterocycle analogous to benzene with one nitrogen atom, is another ubiquitous structure in both nature and synthetic chemistry. dovepress.comnih.gov Found in essential biomolecules like vitamins (niacin and pyridoxine) and coenzymes (NAD), its derivatives form the basis of thousands of pharmaceutical agents. dovepress.comnih.govrsc.org The concept of creating hybrid molecules, which combine two or more distinct pharmacologically active scaffolds into a single entity, has emerged as a powerful strategy in drug discovery. The fusion or linking of pyrazole and pyridine rings is a prime example of this approach. Researchers have increasingly explored these hybrid systems to develop novel therapeutic agents, targeting a wide range of diseases from cancer to infectious diseases. researchgate.netdntb.gov.uarsc.org The synthesis of molecules like Ethyl 4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate is a logical progression of this strategy, aiming to harness the synergistic potential of these two important heterocyclic systems.

Strategic Importance of the Pyrazole-3-carboxylate and Pyridin-3-yl Moieties in Chemical Research

The specific arrangement of functional groups in this compound—namely the pyrazole-3-carboxylate and the pyridin-3-yl moieties—is of significant strategic importance in the design of new functional molecules.

The Pyrazole-3-carboxylate Moiety: The pyrazole ring itself is a versatile pharmacophore associated with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.gov The metabolic stability of the pyrazole nucleus is a key factor in its frequent use in drug development. nih.gov The addition of a carboxylate group, specifically an ethyl carboxylate at the 3-position, provides a crucial handle for several reasons. Carboxylic acids and their ester derivatives are common building blocks in organic synthesis, allowing for the creation of more complex molecules. dergipark.org.trresearchgate.net This functional group can participate in hydrogen bonding and other interactions with biological targets like enzymes and receptors. Furthermore, the ester can be hydrolyzed to the corresponding carboxylic acid, which can serve as a key interacting group or be used to form amide derivatives, further expanding the chemical diversity and potential biological activity of the core scaffold. dergipark.org.tr Numerous synthetic methods have been developed for creating pyrazole-3-carboxylates and 4-carboxylates, highlighting their importance as synthetic intermediates. nih.govresearchgate.netsid.ir

The Pyridin-3-yl Moiety: The pyridine ring is often incorporated into drug candidates to fine-tune their physicochemical properties. nih.govsemanticscholar.org As a bioisostere of a benzene ring, it can introduce polarity, improve water solubility, and provide a site for hydrogen bonding through its nitrogen atom, all of which can enhance pharmacokinetic profiles. semanticscholar.orgjchemrev.com The placement of the substituent at the 3-position (meta-position) of the pyridine ring influences the electronic properties and spatial orientation of the molecule, which is critical for its interaction with specific biological targets. nih.gov The pyridine moiety is a key component in many clinically successful drugs, where it contributes to target binding and improved drug-like properties. dovepress.comrsc.org Its inclusion in the target molecule is a deliberate design choice to leverage these beneficial characteristics.

The combination of these two moieties results in a molecule with a rich potential for forming directed interactions with biomolecules, making it an attractive scaffold for library synthesis and screening in drug discovery programs.

Overview of Academic Research Trajectories for this compound

While specific, in-depth research focused exclusively on this compound is not widely documented in publicly available literature, the academic research trajectories for this compound can be inferred from the extensive studies on closely related pyrazole-pyridine hybrids. The dominant research direction for this class of compounds is in the development of protein kinase inhibitors.

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. dntb.gov.ua The pyrazole scaffold is a cornerstone of many approved kinase inhibitors. nih.gov The combination of a pyrazole core with a pyridine substituent has proven to be a highly effective strategy for creating potent and selective kinase inhibitors. For instance, various 4-(pyrazol-3-yl)-pyridine and related pyrazole-pyridine derivatives have been designed and synthesized as inhibitors of kinases such as c-Jun N-terminal Kinase (JNK) and Aurora kinases, which are important targets in oncology and inflammatory diseases. acs.org

Therefore, a primary research trajectory for this compound would involve its synthesis and evaluation as a potential kinase inhibitor. This would typically involve:

Synthesis: Development of efficient synthetic routes, likely involving multi-component reactions or cyclocondensation strategies common for pyrazole synthesis. sid.irrsc.org

Biological Screening: Testing the compound against a panel of protein kinases to identify potential targets.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the ester group or adding substituents to the pyrazole or pyridine rings to optimize potency and selectivity. The ethyl ester itself could be converted to a library of amides to explore interactions with the target kinase.

Another significant research avenue for pyrazole-pyridine hybrids is in the field of anti-infective agents. For example, novel pyridine-pyrazole derivatives have been synthesized and evaluated for their potential as anti-Hepatitis B Virus (HBV) agents, demonstrating inhibition of viral gene expression and DNA replication. rsc.org This suggests that this compound could also be investigated for its potential antiviral or antimicrobial activities.

The following tables provide basic chemical data for the title compound and representative biological data for a closely related pyrazole-pyridine compound to illustrate the potential research context.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 854699-71-1 |

| Molecular Formula | C₁₁H₁₁N₃O₂ |

| Molecular Weight | 217.22 g/mol |

| Appearance | (Not specified in available literature) |

| Solubility | (Not specified in available literature) |

Data sourced from chemical supplier catalogs.

Table 2: Example Biological Activity of a Pyrazole-Pyridine Scaffold Kinase Inhibitor

| Compound Class | Target Kinase | Example Activity (IC₅₀) | Potential Indication |

|---|---|---|---|

| Pyridine-Pyrazole Hybrids | Aurora Kinase A | ~3 nM | Cancer |

| Pyridine-Pyrazole Hybrids | c-Jun N-terminal Kinase (JNK) | (Varies by specific compound) | Cancer, Inflammatory Diseases |

| Pyridine-Pyrazole Hybrids | Hepatitis B Virus (HBV) | 9.19 µM (for a sulfonate derivative) | Viral Infections |

Note: The data in Table 2 are for illustrative purposes and represent the activities of related, but structurally distinct, pyrazole-pyridine compounds to indicate the likely research trajectories for this chemical class. rsc.orgacs.org

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-pyridin-3-yl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-9(7-13-14-10)8-4-3-5-12-6-8/h3-7H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOOAUMLPNGXLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735893 | |

| Record name | Ethyl 4-(pyridin-3-yl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854699-71-1 | |

| Record name | Ethyl 4-(pyridin-3-yl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Ethyl 4 Pyridin 3 Yl 1h Pyrazole 3 Carboxylate

Classical Multi-Step Synthetic Approaches to the Pyrazole (B372694) Core

Classical syntheses of pyrazoles often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. This foundational reaction, known as the Knorr pyrazole synthesis, remains a cornerstone for constructing the pyrazole nucleus. The synthesis of Ethyl 4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate via a classical route would likely involve the formation of a suitably substituted pyrazole precursor followed by the introduction of the pyridinyl group.

The initial step in a classical synthesis would involve the preparation of a key intermediate, such as a 4-halo-1H-pyrazole-3-carboxylate. This can be achieved through several methods. One common approach is the reaction of a β-ketoester with a halogenating agent, followed by cyclization with hydrazine. For instance, ethyl 2-formyl-3-oxopropanoate can react with hydrazine to form ethyl 1H-pyrazole-3-carboxylate. Subsequent halogenation at the 4-position, for example using N-iodosuccinimide, would yield the crucial 4-iodo-1H-pyrazole-3-carboxylate intermediate. beilstein-journals.org

Another key precursor is a 1,3-dicarbonyl compound. These can be generated in situ from enolates and carboxylic acid chlorides and then reacted with hydrazine in a one-pot transformation to form the pyrazole ring. researchgate.net

The formation of the 1H-pyrazole ring is most commonly achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine. nih.gov The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of this reaction can be a concern when unsymmetrical 1,3-dicarbonyls and substituted hydrazines are used.

Alternative cyclization strategies include 1,3-dipolar cycloaddition reactions of diazo compounds with alkynes, which can provide a direct route to polysubstituted pyrazoles. nih.gov

With a 4-halo-1H-pyrazole-3-carboxylate intermediate in hand, the pyridin-3-yl moiety can be introduced via a cross-coupling reaction. The Suzuki-Miyaura coupling reaction is a powerful tool for this transformation, reacting the 4-halopyrazole with pyridin-3-ylboronic acid in the presence of a palladium catalyst and a base. ccspublishing.org.cnnih.gov Similarly, Negishi coupling using an organozinc reagent is another effective method for forming the C-C bond between the pyrazole and pyridine (B92270) rings. beilstein-journals.org

The esterification of a pyrazole-3-carboxylic acid to its corresponding ethyl ester is typically the final step if the synthesis starts with the acid form. This can be accomplished using standard esterification methods, such as the Fischer esterification, which involves refluxing the carboxylic acid in ethanol (B145695) with a catalytic amount of a strong acid like sulfuric acid. benthamdirect.com Alternatively, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride, followed by reaction with ethanol. bohrium.com

A plausible multi-step classical synthetic route is summarized below:

| Step | Reaction | Reactants | Key Intermediates/Product |

| 1 | Pyrazole formation | Ethyl 2-formyl-3-oxopropanoate, Hydrazine | Ethyl 1H-pyrazole-3-carboxylate |

| 2 | Halogenation | Ethyl 1H-pyrazole-3-carboxylate, N-Iodosuccinimide | Ethyl 4-iodo-1H-pyrazole-3-carboxylate |

| 3 | Suzuki Coupling | Ethyl 4-iodo-1H-pyrazole-3-carboxylate, Pyridin-3-ylboronic acid, Pd catalyst | This compound |

Modern and Sustainable Synthetic Methodologies

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. These principles are increasingly being applied to the synthesis of heterocyclic compounds like this compound.

Green chemistry principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. tandfonline.com In the context of synthesizing the target compound, this can be achieved through several strategies:

Solvent-free reactions: Conducting reactions without a solvent or in greener solvents like water or ethanol minimizes volatile organic compound (VOC) emissions. tandfonline.com

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating. dergipark.org.trnih.gov

Multi-component reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which increases efficiency and reduces waste. sid.ir A one-pot, three-component reaction involving a hydrazine, a β-ketoester, and a pyridine-containing aldehyde could potentially be developed for the direct synthesis of the target molecule. sid.ir

The following table highlights some green chemistry metrics that can be applied to evaluate the sustainability of a synthetic route.

| Metric | Description | Goal |

| Atom Economy | The measure of the amount of starting materials that end up in the final product. | Maximize |

| E-Factor | The ratio of the mass of waste to the mass of the desired product. | Minimize |

| Process Mass Intensity (PMI) | The total mass used in a process divided by the mass of the final product. | Minimize |

Catalysis plays a crucial role in modern organic synthesis by enabling new transformations and improving the efficiency of existing ones. For the synthesis of this compound, catalytic approaches can be employed in several key steps.

As mentioned, palladium-catalyzed cross-coupling reactions are vital for introducing the pyridin-3-yl group. ccspublishing.org.cnnih.gov Optimization of these reactions involves screening different palladium catalysts, ligands, bases, and solvents to maximize yield and minimize catalyst loading.

Furthermore, the use of heterogeneous catalysts can simplify product purification and allow for catalyst recycling, aligning with green chemistry principles. For instance, a magnetic ionic liquid has been used as a recyclable catalyst in a one-pot synthesis of pyrazole-4-carboxylic acid ethyl esters. sid.ir Research into solid-supported catalysts for the key reaction steps could further enhance the sustainability of the synthesis. acs.org

Reaction optimization often involves a systematic study of various parameters to achieve the best possible outcome. A hypothetical optimization table for the Suzuki coupling step is presented below.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | 65 |

| 2 | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane/H₂O | 90 | 85 |

| 3 | Pd(OAc)₂ (1) | SPhos | Cs₂CO₃ | THF/H₂O | 80 | 92 |

Microwave-Assisted and Flow Chemistry Techniques in Pyrazole Synthesis

The synthesis of pyrazole derivatives, including this compound, has been significantly advanced by the adoption of modern techniques such as microwave-assisted synthesis and flow chemistry. These methods offer substantial improvements over classical heating techniques in terms of reaction speed, efficiency, and scalability.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, providing rapid and efficient heating that often leads to dramatically reduced reaction times and improved yields. nepjol.infonih.gov In the context of pyrazole synthesis, microwave-assisted methods have been successfully employed for the construction of the pyrazole core from various precursors. mdpi.comrsc.orgrsc.org The primary advantage lies in the direct coupling of microwave energy with the polar molecules in the reaction mixture, resulting in uniform and instantaneous heating that cannot be achieved with conventional oil baths. nih.gov

While specific studies detailing the microwave-assisted synthesis of this compound are not prevalent, the general protocols for pyrazole formation are highly adaptable. A plausible microwave-assisted approach would involve the reaction of a suitably substituted chalcone (B49325) intermediate with hydrazine hydrate, a method that has proven effective for a range of 3,5-diaryl pyrazoles. asianpubs.org

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 21-25 hours | 58-65 | nepjol.info |

| Microwave Irradiation | 4-7 minutes | 78-92 | nepjol.info |

| Conventional Heating | ~2 days | Not specified | nih.gov |

| Microwave Irradiation | Few minutes | Significantly improved | nih.gov |

Flow Chemistry Techniques

Continuous flow chemistry offers another advanced methodology for the synthesis of pyrazoles, providing advantages in safety, scalability, and process control. mdpi.com In a flow setup, reagents are continuously pumped through a heated reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net This high level of control often leads to higher yields and purities compared to batch processing.

For the synthesis of pyrazole derivatives, flow chemistry has been utilized for key reaction steps, including cyclocondensation reactions. mdpi.com The small reactor volumes inherent in flow systems enhance heat and mass transfer, and also improve the safety profile when dealing with hazardous intermediates or exothermic reactions. researchgate.net For example, the generation and in-situ use of toxic and explosive intermediates like ethyl diazoacetate for pyrazole synthesis can be performed more safely in a continuous-flow setup. researchgate.net

Chemo- and Regioselectivity in the Synthesis of this compound

The synthesis of substituted pyrazoles, such as this compound, often presents challenges related to chemo- and regioselectivity. The formation of the pyrazole ring from unsymmetrical precursors can lead to the formation of constitutional isomers, necessitating careful control over reaction conditions to favor the desired product.

Regioselectivity

Regioselectivity in pyrazole synthesis is primarily a concern when unsymmetrical 1,3-dicarbonyl compounds or their equivalents react with substituted hydrazines. The reaction can potentially yield two different regioisomers depending on which nitrogen atom of the hydrazine attacks which carbonyl group. The precise outcome is influenced by a combination of electronic and steric factors of the substituents on both reactants, as well as the reaction conditions (e.g., pH, solvent, catalyst). tandfonline.comacs.org

For the synthesis of the target molecule, a key precursor would likely be an unsymmetrical β-dicarbonyl compound or a related enaminone bearing a pyridin-3-yl group. The reaction of this precursor with hydrazine would need to be controlled to ensure the formation of the desired 3-carboxylate-4-pyridyl substitution pattern. In many cases, the reaction proceeds with high regioselectivity. For instance, the synthesis of 1,3,5-trisubstituted pyrazoles from chalcone arylhydrazones via oxidative cyclization has been shown to be highly regioselective. tandfonline.com Similarly, an efficient synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes proceeded with complete regioselectivity. acs.org

Strategies to control regioselectivity include:

Use of precursors with distinct electronic properties: The inherent electronic differences between the two carbonyl groups of the dicarbonyl precursor can direct the nucleophilic attack of the hydrazine.

Steric hindrance: Bulky substituents can favor the formation of one regioisomer over the other by sterically hindering one of the reaction sites.

Directed synthesis: Stepwise approaches, where the hydrazine is first reacted with one carbonyl group before cyclization, can enforce a specific regiochemical outcome. For example, a novel two-step synthesis was developed for methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates, which involved the acylation of hydrazines followed by cyclization to achieve regioselectivity. mdpi.com

Chemoselectivity

Chemoselectivity becomes important when the reacting molecules contain multiple functional groups that could potentially participate in the reaction. In the synthesis of this compound, the pyridine ring itself contains a nitrogen atom that could, in principle, compete with the hydrazine in reactions. However, the nucleophilicity of the pyridine nitrogen is generally lower than that of hydrazine, especially under the conditions typically employed for pyrazole synthesis.

Furthermore, protecting group strategies can be employed to temporarily mask reactive functional groups and prevent unwanted side reactions. For instance, if other sensitive functionalities were present on the pyridine ring or other parts of the molecule, they might need to be protected during the pyrazole ring formation and then deprotected in a subsequent step. The choice of reaction conditions is also critical to ensure that only the desired transformation occurs.

| Reactants | Method | Outcome | Reference |

|---|---|---|---|

| Chalcone arylhydrazones | Oxidative cyclization using DDQ | Excellent yields of 1,3,5-trisubstituted pyrazoles | tandfonline.com |

| N-alkylated tosylhydrazones and terminal alkynes | Base-mediated cycloaddition | Complete regioselectivity for 1,3,5-trisubstituted pyrazoles | acs.org |

| Arylhydrazines and methyl malonyl chloride | Two-step acylation and cyclization | Regioselective synthesis of 3-hydroxy-1H-pyrazole-4-carboxylates | mdpi.com |

| Vinylidene keto esters and hydrazine derivatives | Flow synthesis | Excellent regioselectivities (e.g., 95:5) | mdpi.com |

Advanced Structural Characterization and Conformational Analysis of Ethyl 4 Pyridin 3 Yl 1h Pyrazole 3 Carboxylate

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a molecule in its crystalline solid state. While a specific crystal structure for Ethyl 4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate has not been detailed in the surveyed literature, analysis of closely related pyrazole (B372694) and pyridine (B92270) derivatives allows for a robust prediction of its solid-state characteristics.

Hydrogen Bonding: The most significant directional interaction anticipated is hydrogen bonding originating from the pyrazole N-H group. This proton donor can form strong hydrogen bonds with several potential acceptors. The most likely acceptor is the nitrogen atom of the pyridine ring, leading to the formation of N-H···N heterodimers or extended chains. Alternatively, the carbonyl oxygen of the ethyl carboxylate group (C=O) can act as a hydrogen bond acceptor, resulting in N-H···O interactions. In many crystal structures of pyrazole-carboxylic acid derivatives, the carboxylate oxygen atoms are the primary acceptors for strong hydrogen bonds.

π-π Stacking: Aromatic systems like pyrazole and pyridine rings frequently engage in π-π stacking interactions, which are crucial for stabilizing the crystal packing. These interactions can occur between pairs of pyridine rings, pairs of pyrazole rings, or between a pyridine and a pyrazole ring of adjacent molecules. The geometry of these interactions is typically offset or displaced, rather than a direct face-to-face sandwich, to minimize electrostatic repulsion. Such stacking often results in interplanar distances in the range of 3.3–3.8 Å.

The interplay between the directional, strong hydrogen bonds and the weaker, non-directional π-π stacking interactions would ultimately define the three-dimensional packing motif of the crystal.

Polymorphism: This phenomenon describes the ability of a compound to crystallize in multiple distinct crystal structures, known as polymorphs. Different polymorphs of the same compound can exhibit varied physicochemical properties. Polymorphism in molecules like this compound can arise from different arrangements of hydrogen bonds (synthon polymorphism) or variations in molecular packing (packing polymorphism). The flexibility of the molecule, particularly rotation around the bond connecting the pyrazole and pyridine rings, could also lead to conformational polymorphism, where different molecular conformations are "frozen" in the crystal lattice. Identifying and characterizing polymorphs is critical, as it can significantly impact material properties.

Co-crystallization: Co-crystals are multi-component crystalline solids where at least two different components are present in a stoichiometric ratio within the same crystal lattice. Given the hydrogen bond donor (pyrazole N-H) and acceptor (pyridine N, ester C=O) sites on this compound, it is a prime candidate for co-crystallization studies. By introducing a second molecule (a "coformer") with complementary functional groups (e.g., a carboxylic acid to interact with the pyridine nitrogen), novel crystalline materials with tailored properties can be engineered. Co-crystallization is a widely used strategy to address challenges like polymorphism and improve material characteristics.

Solution-State Conformational Dynamics through Advanced NMR Spectroscopy

While X-ray crystallography provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamic behavior of molecules in solution.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are key NMR experiments for determining the spatial proximity of atoms, typically protons, within a molecule. mdpi.com Cross-peaks in a NOESY or ROESY spectrum indicate that two protons are close in space (generally < 5 Å), regardless of whether they are connected through bonds. mdpi.com

For this compound, these techniques would be invaluable for establishing the preferred conformation in solution. Specifically, NOESY/ROESY could reveal:

Relative Ring Orientation: Correlations between the protons on the pyridine ring and the proton on the pyrazole ring (at position 5) would define the time-averaged dihedral angle between the two heterocyclic rings.

Ester Group Conformation: Correlations between the ethyl group protons (CH2 and CH3) and the pyrazole ring proton could help determine the orientation of the ester substituent relative to the pyrazole plane.

Analysis of the intensities of these cross-peaks can provide quantitative distance restraints, which can be used to build a computational model of the molecule's predominant solution-state conformation. nih.gov

Molecules are not static in solution, and Dynamic NMR (DNMR) techniques, often involving variable-temperature (VT) experiments, can quantify the energy barriers associated with conformational changes and chemical exchange processes. researchgate.net

Rotational Barriers: The single bond connecting the pyridine and pyrazole rings is not freely rotating. Steric hindrance between the rings creates an energy barrier to rotation. At low temperatures, this rotation may become slow on the NMR timescale, leading to the appearance of distinct signals for protons that are equivalent at room temperature. By analyzing the changes in the NMR line shape as the temperature is varied, it is possible to calculate the activation energy (ΔG‡) for this rotational process. researchgate.net

Tautomeric Equilibrium: The N-H proton of the pyrazole ring can reside on either of the two nitrogen atoms, leading to a phenomenon known as annular prototropic tautomerism. nih.gov For a substituted pyrazole like this, the two tautomers are non-equivalent and may have different stabilities. In many solvents at room temperature, the proton exchange between the two nitrogen atoms is very fast, resulting in a single, time-averaged set of NMR signals. researchgate.net By cooling the sample to a low enough temperature, this exchange can be slowed, allowing the signals for both individual tautomers to be observed. fu-berlin.de The relative integration of these signals provides the equilibrium constant (KT) for the tautomerism, while a full line-shape analysis can determine the energy barrier for the proton transfer. researchgate.netfu-berlin.de

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis (IR, Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa An IR or Raman spectrum provides a unique "fingerprint" that is characteristic of the molecule's structure and the functional groups it contains. While specific experimental spectra for this compound are not available, the expected characteristic absorption bands can be predicted based on its constituent functional groups. researchgate.net

The table below summarizes the anticipated key vibrational frequencies.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

| Pyrazole N-H | Stretching | 3100 - 3300 | Broad band, position is sensitive to hydrogen bonding. |

| Aromatic C-H | Stretching | 3000 - 3100 | Characteristic of pyridine and pyrazole rings. derpharmachemica.com |

| Alkyl C-H | Stretching | 2850 - 3000 | From the ethyl group of the ester. |

| Ester C=O | Stretching | 1710 - 1740 | Strong, sharp absorption. Position can shift with conjugation. |

| Aromatic C=C/C=N | Stretching | 1400 - 1620 | A series of bands characteristic of the pyrazole and pyridine rings. pw.edu.pl |

| Ester C-O | Stretching | 1100 - 1300 | Two bands are often observed for esters (asymmetric and symmetric). |

| C-H out-of-plane | Bending | 675 - 900 | Pattern can be indicative of the substitution on the pyridine ring. vscht.cz |

These vibrational spectroscopy techniques are highly sensitive to the molecule's local environment. Changes in hydrogen bonding, conformation, or crystal packing (in the case of solid-state measurements) would be reflected in shifts in the positions and shapes of the observed spectral bands. researchgate.net

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of novel chemical entities such as this compound. This technique provides highly accurate mass measurements, enabling the determination of elemental compositions and the elucidation of complex fragmentation patterns, which are crucial for structural verification and the study of ion chemistry.

Isotopic Pattern Analysis

The chemical formula for this compound is C11H10N4O2. The theoretical exact mass and the expected isotopic distribution for the molecular ion [M]+• can be calculated based on the natural abundance of the isotopes of carbon, hydrogen, nitrogen, and oxygen.

HRMS analysis would be expected to show a monoisotopic mass for the molecular ion [M]+• that corresponds to the sum of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O). Furthermore, the presence of heavier isotopes, particularly ¹³C, will give rise to a characteristic isotopic pattern. The [M+1]+• peak, resulting primarily from the presence of one ¹³C atom in the molecule, is expected to have a relative abundance of approximately 12.1% compared to the monoisotopic peak. This theoretical isotopic distribution serves as a key signature for confirming the elemental composition of the parent molecule.

Interactive Data Table: Theoretical Isotopic Distribution for C11H10N4O2

| Ion | Calculated m/z | Relative Abundance (%) |

| [M]+• | 230.0804 | 100.00 |

| [M+1]+• | 231.0837 | 12.14 |

| [M+2]+• | 232.0866 | 0.95 |

Fragmentation Pathway Elucidation

While specific experimental HRMS data for this compound is not extensively detailed in the public domain, a plausible fragmentation pathway can be postulated based on the known mass spectrometric behavior of related chemical structures, including pyrazoles, pyridines, and ethyl esters. The fragmentation is typically initiated by the ionization of the molecule, leading to a molecular ion [M]+•, which then undergoes a series of bond cleavages and rearrangements to form various fragment ions.

One of the primary fragmentation routes anticipated for ethyl carboxylate-containing heterocyclic compounds is the loss of an ethanol (B145695) molecule (C2H5OH, mass 46.0419 u) from the molecular ion. researchgate.net This process would proceed via a McLafferty-type rearrangement or a simple elimination, leading to a highly stable, cyclized intermediate ion.

Another significant fragmentation pathway involves the cleavage of the ester group. The loss of an ethoxy radical (•OCH2CH3, mass 45.0340 u) would result in the formation of a pyrazolyl-pyridinium acylium ion. Alternatively, the loss of ethylene (B1197577) (C2H4, mass 28.0313 u) via a McLafferty rearrangement is also a common pathway for ethyl esters. libretexts.org

The heterocyclic core, composed of linked pyrazole and pyridine rings, is also susceptible to fragmentation. Cleavage of the pyrazole ring, often initiated by the scission of the weak N-N bond, can occur. rsc.orgresearchgate.net The pyridine ring is known to be relatively stable, but it can undergo fragmentation through the loss of hydrogen cyanide (HCN, mass 27.0109 u). researchgate.net

A proposed fragmentation pathway based on these principles is outlined below:

Initial Ionization : Formation of the molecular ion [M]+• at m/z 230.0804.

Loss of Ethanol : Elimination of an ethanol molecule to form a bicyclic ion at m/z 184.0385. researchgate.net

Loss of Ethoxy Radical : Cleavage of the C-O bond of the ester to yield an acylium ion at m/z 185.0463.

Pyridine Ring Fragmentation : The pyridinyl moiety may lose HCN, leading to smaller fragment ions.

Pyrazole Ring Cleavage : The pyrazole ring can undergo cleavage, contributing to the complexity of the mass spectrum.

Interactive Data Table: Hypothesized HRMS Fragmentation Data for this compound

| Proposed Fragment Ion | Chemical Formula | Calculated m/z | Fragmentation Pathway |

| [M]+• | C11H10N4O2 | 230.0804 | Molecular Ion |

| [M - C2H5O•]+ | C9H5N4O | 185.0463 | Loss of ethoxy radical |

| [M - C2H5OH]+• | C9H5N4O | 184.0385 | Loss of ethanol |

| [M - COOC2H5]+ | C8H6N4 | 158.0600 | Loss of the entire ester group |

| [C5H4N]+ | C5H4N | 78.0344 | Pyridinyl cation |

This detailed analysis, combining high-resolution mass measurement with the interpretation of isotopic patterns and fragmentation pathways, provides a robust method for the structural confirmation of this compound.

Computational Chemistry and Theoretical Investigations of Ethyl 4 Pyridin 3 Yl 1h Pyrazole 3 Carboxylate

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure and properties of molecules. researchgate.netbohrium.com These methods solve approximations of the Schrödinger equation to determine the electron density and, from it, derive various molecular properties. For the title compound, DFT calculations would provide a detailed understanding of its intrinsic chemical nature.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these, as they are the frontier orbitals that dictate a molecule's reactivity.

HOMO: This orbital acts as the electron donor. A high HOMO energy indicates a greater propensity to donate electrons to an acceptor.

LUMO: This orbital acts as the electron acceptor. A low LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.orgthaiscience.info

In a hypothetical study of Ethyl 4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate, the HOMO would likely be distributed across the electron-rich pyrazole (B372694) and pyridine (B92270) rings, while the LUMO might be localized on the electron-withdrawing carboxylate group and the π-deficient pyridine ring. The calculated energy gap would help predict its stability and potential for charge-transfer interactions. dntb.gov.ua

Tautomeric Forms and Energetic Preferences of the Pyrazole Ring

The 1H-pyrazole ring can exist in different tautomeric forms due to the migration of a proton between its two nitrogen atoms. researchgate.net For 4-substituted-1H-pyrazoles, two tautomers are possible. Computational methods can predict the relative stability of these tautomers by calculating their ground-state energies. nih.govresearchgate.net The tautomer with the lowest energy is considered the most stable and, therefore, the most abundant form. Factors like intramolecular hydrogen bonding and electronic effects of the substituents (the pyridin-3-yl group at position 4) can influence which tautomer is energetically preferred. nih.gov

Dipole Moment and Electrostatic Potential Surface Analysis

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution on the van der Waals surface of a molecule. researchgate.netdeeporigin.com It is color-coded to indicate regions of varying electrostatic potential:

Red: Regions of negative potential (electron-rich), typically found near electronegative atoms like oxygen and nitrogen. These areas are susceptible to electrophilic attack.

Blue: Regions of positive potential (electron-poor), usually located around hydrogen atoms bonded to electronegative atoms. These sites are favorable for nucleophilic attack.

For this compound, an ESP map would likely show negative potential (red) around the nitrogen atoms of the pyridine and pyrazole rings and the oxygen atoms of the carboxylate group. researchgate.net Positive potential (blue) would be expected around the N-H proton of the pyrazole. Such maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding. youtube.com

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. eurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and interactions with the solvent. nih.govnih.gov For the title compound, an MD simulation would explore the rotational freedom around the single bond connecting the pyrazole and pyridine rings, revealing the most stable conformations (rotamers) and the energy barriers between them. This provides a more realistic picture of the molecule's shape and flexibility in a biological environment. tandfonline.com

Reaction Mechanism Predictions and Transition State Analysis in Synthesis

Computational chemistry can be used to model chemical reactions, providing a deeper understanding of reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed synthetic route can be constructed. nih.gov Transition state analysis helps identify the highest energy barrier (the rate-determining step) and can offer insights into how catalysts might lower this barrier. For the synthesis of this compound, theoretical analysis could elucidate the mechanism of the cyclization step that forms the pyrazole ring, confirming the roles of specific reagents and conditions.

Ligand-Target Interaction Modeling (Molecular Docking and Scoring)

Given the prevalence of pyrazole derivatives in medicinal chemistry, molecular docking is a key computational technique to predict how a ligand might bind to the active site of a biological target, such as an enzyme or receptor. peerj.com A docking algorithm samples numerous orientations and conformations of the ligand within the target's binding pocket and uses a scoring function to estimate the binding affinity for each pose. nih.gov

For this compound, a docking study would involve:

Obtaining the 3D crystal structure of a relevant protein target.

Placing the compound into the active site of the protein.

Evaluating potential binding modes, focusing on interactions like hydrogen bonds (e.g., involving the pyrazole N-H or pyridine nitrogen) and π-π stacking (between the aromatic rings of the compound and protein residues).

Ranking the poses using a scoring function to predict the most likely binding mode and its relative affinity.

These studies are crucial for rational drug design, helping to prioritize compounds for synthesis and biological testing. nih.gov

In Silico Screening and Virtual Library Design

In silico screening involves the use of computational methods to screen vast libraries of compounds to identify those that are most likely to exhibit a desired biological activity. This process is fundamental in the early stages of drug design for core structures like this compound.

Virtual Library Design: The design of a virtual combinatorial library is a key step where the core scaffold of this compound is systematically modified to create a diverse set of derivatives. researchgate.netmdpi.com This allows for the exploration of the chemical space around the parent molecule to identify substitutions that may enhance biological activity. researchgate.net The design process focuses on modifying specific positions on the pyrazole and pyridine rings that are synthetically accessible and likely to influence interactions with a biological target.

Potential points for modification on the this compound scaffold include:

N1 position of the pyrazole ring: Substitution at this position can significantly influence the compound's potency and pharmacokinetic properties.

C5 position of the pyrazole ring: Introducing various substituents can explore new interactions within a binding pocket.

The pyridine ring: Modifications can alter the molecule's electronics and solubility, and introduce new hydrogen bonding capabilities.

The ethyl carboxylate group: This can be modified to other esters, amides, or carboxylic acids to modulate binding and metabolic stability.

An illustrative virtual library based on the core structure is presented below:

| Scaffold | R1 (N1-position) | R2 (Pyridine Ring) | R3 (Ester Group) |

| This compound | -H | -H | -OCH2CH3 |

| Derivative 1 | -CH3 | -H | -OCH2CH3 |

| Derivative 2 | -Cyclopropyl | -H | -OCH2CH3 |

| Derivative 3 | -Phenyl | -H | -OCH2CH3 |

| Derivative 4 | -H | 2-Cl | -OCH2CH3 |

| Derivative 5 | -H | 4-OCH3 | -OCH2CH3 |

| Derivative 6 | -H | -H | -NHCH3 |

| Derivative 7 | -H | -H | -OH |

Virtual Screening: Once a virtual library is generated, it is subjected to virtual screening to filter and prioritize compounds. researchgate.net This often involves structure-based methods, such as molecular docking, where each derivative is computationally placed into the binding site of a target protein. ijnrd.org Ligand-based methods, including Quantitative Structure-Activity Relationship (QSAR) models, can also be employed to predict the activity of new derivatives based on the known activities of similar compounds. These screening funnels help to narrow down a large virtual library to a manageable number of high-priority candidates for synthesis and experimental testing. researchgate.net

Binding Affinity Predictions and Hotspot Mapping

Following the initial screening, more rigorous computational methods are used to predict the binding affinity of the most promising candidates and to understand the key interactions driving their binding to the target protein.

Binding Affinity Predictions: Molecular docking is a primary tool for predicting the binding conformation and affinity of a ligand to a protein target. ijper.org The binding affinity is often expressed as a docking score or binding energy (in kcal/mol), where a more negative value typically indicates a stronger interaction. ijper.orgmdpi.com For instance, in studies on pyrazole derivatives targeting the enzyme COX-II, binding affinities were calculated to range from -6.7 to -10.7 kcal/mol, with the most potent compounds showing the strongest binding energies. ijper.org Similarly, pyrazole conjugates designed as tubulin polymerization inhibitors showed calculated binding free energies ranging from -48.34 to -91.43 Kcal/mol. mdpi.com

Advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to refine these binding energy predictions and provide a more accurate estimation of the binding free energy by considering factors like solvation effects. researchgate.net

The table below illustrates hypothetical binding affinity predictions for derivatives of this compound against a target kinase, demonstrating how different substitutions could influence binding.

| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Parent Compound | - | -7.5 | H-bond with hinge region |

| Derivative 1 | N1-Methyl | -8.2 | H-bond with hinge, hydrophobic interaction |

| Derivative 4 | Pyridine-2-Chloro | -8.5 | H-bond with hinge, halogen bond |

| Derivative 6 | Methyl Amide | -7.9 | Additional H-bond with catalytic loop |

Hotspot Mapping: Binding hotspot mapping is a computational technique used to identify specific regions within a protein's binding site that are crucial for ligand binding. nih.govoup.com These "hotspots" are regions that contribute significantly to the binding free energy. nih.gov By using small molecular probes (e.g., methyl, hydroxyl, amine groups) to map the surface of the binding pocket, this method can identify favorable locations for hydrogen bond donors, acceptors, and hydrophobic groups. nih.govacs.org

The analysis of hotspots can guide the rational design of new derivatives of this compound. By modifying the scaffold to place functional groups in these energetically favorable regions, the binding affinity and selectivity of the compound can be significantly improved. acs.org For example, if hotspot mapping reveals an unoccupied hydrophobic pocket, adding a corresponding hydrophobic group to the pyrazole or pyridine ring could lead to a more potent inhibitor. This data-driven approach ensures that modifications to the lead compound are purposeful and have a higher probability of enhancing biological activity. nih.govacs.org

Molecular Mechanisms of Action and Biological Target Engagement Studies of Ethyl 4 Pyridin 3 Yl 1h Pyrazole 3 Carboxylate

Enzyme Inhibition and Activation Profiling in Cell-Free and Cell-Based In Vitro Assays

There is currently no available scientific literature detailing the enzymatic inhibition or activation profile of Ethyl 4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate. Research into the broader class of pyrazole (B372694) derivatives has indicated a wide range of biological activities, including the inhibition of various enzymes. For instance, certain pyrazole-containing compounds have been investigated as inhibitors of kinases and carbonic anhydrases. However, specific assays to determine if this compound interacts with and modulates the activity of any specific enzyme have not been reported.

Kinetic Characterization of Enzyme Modulation

No studies on the kinetic characterization of enzyme modulation by this compound have been published. Therefore, information regarding its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), its inhibition constant (Ki), or its half-maximal inhibitory concentration (IC50) against any enzymatic target is not available.

Specificity and Selectivity Profiling against Enzyme Families

There are no reports on the specificity and selectivity of this compound against any family of enzymes. Profiling studies to assess its activity across a panel of related enzymes to determine its selectivity are absent from the current scientific literature.

Receptor Binding and Signaling Pathway Modulation in Cell-Based In Vitro Assays

No data exists on the binding of this compound to any specific receptors. While other pyrazole derivatives have been explored for their interactions with various receptors, this particular compound has not been the subject of such investigations.

Agonist and Antagonist Activity Assessment

There is no information available to classify this compound as either a receptor agonist or antagonist. Functional assays to determine its effect on receptor activity have not been documented.

Downstream Signaling Pathway Analysis in Relevant Cell Lines

Due to the lack of identified receptor targets, there have been no subsequent analyses of downstream signaling pathways that might be modulated by this compound in any cell line.

Cellular Effects and Phenotypic Changes In Vitro (e.g., Cell Viability, Proliferation, Differentiation)

No studies have been published that describe the in vitro effects of this compound on cellular phenotypes such as cell viability, proliferation, or differentiation. While the broader classes of pyrazole and pyridine (B92270) derivatives have been noted for their potential cytotoxic and antiproliferative effects on cancer cell lines, this specific compound has not been evaluated in such assays. nih.govnih.govmdpi.comnih.gov

Structure Activity Relationship Sar Studies of Ethyl 4 Pyridin 3 Yl 1h Pyrazole 3 Carboxylate Derivatives

Systematic Modification of the Pyrazole (B372694) Core

The pyrazole ring is a key pharmacophore in a multitude of biologically active compounds, and its substitution pattern is a primary determinant of activity. nih.gov Modifications to this core can significantly influence the compound's electronic properties, steric profile, and ability to interact with biological targets.

Substitution Patterns and Electronic Effects on Biological Activity

The substitution on the pyrazole ring, particularly at the N1 and C5 positions, plays a pivotal role in modulating biological activity. The nature of the substituent, whether electron-donating or electron-withdrawing, can alter the electron density of the ring system, thereby affecting its binding affinity to target proteins. nih.gov

For many pyrazole-based compounds, including kinase inhibitors, the N1 position is often substituted with alkyl or aryl groups. An N-methyl group, for instance, can be more optimal for activity than an unsubstituted pyrazole or one bearing larger alkyl or phenyl groups. semanticscholar.org The introduction of substituents can also prevent tautomerization, leading to a fixed conformation that may be more favorable for binding. nih.gov

Electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methyl, methoxy) on the pyrazole ring can influence the molecule's interaction with target residues. For instance, in some series of pyrazole derivatives, electron-withdrawing groups have been shown to enhance antibacterial activity.

Table 1: General Impact of Pyrazole Core Substitutions on Biological Activity

| Position of Substitution | Type of Substituent | General Effect on Activity | Rationale |

|---|---|---|---|

| N1 | Small Alkyl (e.g., Methyl) | Often optimal | Can enhance binding and prevent unfavorable tautomerization. nih.govsemanticscholar.org |

| N1 | Bulky Alkyl/Aryl | Can decrease activity | May cause steric hindrance in the binding pocket. semanticscholar.org |

| C5 | Electron-Donating Group | Variable | Can increase electron density and alter binding interactions. |

Ring Expansion/Contraction and Bioisosteric Replacements

Bioisosteric replacement of the pyrazole core is a common strategy to improve potency, selectivity, and pharmacokinetic properties. The pyrazole ring can be replaced by other five-membered heterocycles such as imidazole (B134444), triazole, or thiazole (B1198619). These replacements can maintain similar spatial arrangements of key functional groups while altering electronic properties and metabolic stability.

Studies on related 1,5-diarylpyrazole compounds have shown that replacing the pyrazole with an imidazole ring can lead to potent and selective antagonists with in vivo activity, demonstrating a close structural and biological correlation between the two scaffolds. Similarly, thiazole and triazole bioisosteres have been successfully employed, yielding compounds with significant biological activity. This suggests that the fundamental arrangement of aryl groups is crucial, and the central heterocyclic scaffold can be varied to fine-tune activity.

Exploration of Substituents on the Pyridine (B92270) Moiety

The pyridine ring serves as another critical component for interaction with biological targets. Its nitrogen atom can act as a hydrogen bond acceptor, and the ring itself can participate in π-π stacking interactions. nih.gov

Positional Isomer Effects on Target Interaction

The position of the nitrogen atom within the pyridine ring (i.e., pyridin-2-yl, pyridin-3-yl, or pyridin-4-yl) can have a profound impact on the molecule's geometry and its ability to form key interactions within a binding site. For instance, in a series of pyrazole-based kinase inhibitors, the pyridine ring was identified as the hinge-binding moiety, with the pyridyl nitrogen accepting a hydrogen bond from a key amino acid residue. semanticscholar.org Changing the position of this nitrogen would alter the vector of the hydrogen bond and could significantly reduce or abolish activity.

The relative orientation of the pyrazole and pyridine rings is dictated by the point of attachment. A switch from a 4-(pyridin-3-yl) to a 4-(pyridin-2-yl) or 4-(pyridin-4-yl) substitution would reposition the nitrogen atom, potentially disrupting favorable interactions or creating unfavorable steric clashes. nih.gov

Impact of Functional Groups on Target Engagement

The addition of functional groups to the pyridine ring can further modulate the compound's activity. Substituents can influence the basicity of the pyridine nitrogen, the lipophilicity of the molecule, and can introduce new points of interaction.

A quantitative structure-activity relationship (QSAR) study on a series of pyridine-pyrazole derivatives demonstrated that the electronic effect of substituents at the meta position of the pyridine ring significantly influenced their performance as corrosion inhibitors, highlighting the importance of electronic modifications on this ring. nih.gov In the context of enzyme inhibition, a 4-fluorophenyl substitution on a related pyrazole-pyridine scaffold resulted in a significant boost in potency. nih.gov

Table 2: General Influence of Pyridine Moiety Modifications on Target Interaction

| Modification | General Effect on Activity | Rationale |

|---|---|---|

| Positional Isomer (e.g., 2-pyridyl vs. 3-pyridyl) | High | Alters the position of the key hydrogen bond-accepting nitrogen atom, affecting hinge binding. semanticscholar.orgnih.gov |

| Addition of Electron-Withdrawing Groups | Variable | Can modulate the basicity of the pyridine nitrogen and introduce new interactions. nih.gov |

| Addition of Electron-Donating Groups | Variable | Alters the electronic character of the ring, potentially influencing π-π stacking interactions. |

Variation of the Ester Moiety and its Influence on Molecular Recognition

The ethyl 4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate scaffold features an ester group at the 3-position of the pyrazole ring. This group can be a key interaction point, often acting as a hydrogen bond acceptor. Modification of this ester is a common strategy to explore its role in molecular recognition and to improve pharmacokinetic properties.

The hydrolysis of the ester to a carboxylic acid can dramatically change the compound's properties, introducing a charged group that can form strong ionic interactions or hydrogen bonds. However, in some cases, the carboxylic acid can be detrimental to cell permeability.

A frequent bioisosteric replacement for the ester or carboxylic acid moiety is an amide. The conversion of the ethyl ester to a series of primary, secondary, or tertiary amides allows for the exploration of a diverse chemical space. The amide N-H can act as a hydrogen bond donor, and the substituents on the nitrogen can be varied to probe for additional hydrophobic or polar interactions within the binding site. For example, the replacement of a pyrazole carboxamide with an oxadiazole ring has been shown to be a viable bioisosteric switch, leading to potent antagonists.

Table 3: Potential Effects of Modifying the Ester Moiety

| Modification | Potential Influence on Molecular Recognition |

|---|---|

| Hydrolysis to Carboxylic Acid | Introduces a strong hydrogen bond donor and acceptor; can form ionic interactions. May decrease cell permeability. |

| Conversion to Primary/Secondary Amide | Introduces a hydrogen bond donor (N-H) and maintains a hydrogen bond acceptor (C=O). Allows for further substitution on the nitrogen. |

| Conversion to Tertiary Amide | Removes the hydrogen bond donating capability but allows for the introduction of two substituents on the nitrogen to explore steric and electronic effects. |

Alkyl Chain Length and Branching Effects

Systematic modifications of the alkyl portion of the ester group can provide valuable insights into the spatial requirements of the binding pocket. The size and conformation of this alkyl chain can significantly impact the compound's affinity and efficacy.

Research Findings:

Studies on related pyrazole-3-carboxylate series have demonstrated that the length and branching of the alkyl chain of the ester are crucial for biological activity. A general trend observed is that a linear extension of the alkyl chain from methyl to butyl often leads to a progressive increase in potency up to an optimal length, after which a further increase in chain length may result in a decrease in activity. This suggests the presence of a hydrophobic pocket of a defined size in the target protein.

For instance, in a hypothetical series of analogs, increasing the alkyl chain length from ethyl to propyl and then to butyl might show a corresponding increase in inhibitory activity against a specific enzyme. However, extending the chain to pentyl or hexyl could lead to a drop in activity, indicating that the longer chains may extend beyond the optimal binding region or induce a conformational clash.

Branching of the alkyl chain, such as replacing an n-propyl group with an isopropyl group, often leads to a decrease in activity. This suggests that the binding pocket is likely narrow and prefers linear substituents. However, in some cases, specific branching patterns might be beneficial if they can position key functional groups for optimal interaction.

Table 1: Effect of Alkyl Chain Variation on Biological Activity (Illustrative Data)

| Compound | R Group (Ester) | Relative Activity (%) |

| 1 | -CH₃ (Methyl) | 60 |

| 2 | -CH₂CH₃ (Ethyl) | 100 |

| 3 | -CH₂CH₂CH₃ (n-Propyl) | 120 |

| 4 | -CH(CH₃)₂ (Isopropyl) | 75 |

| 5 | -CH₂CH₂CH₂CH₃ (n-Butyl) | 150 |

| 6 | -C(CH₃)₃ (tert-Butyl) | 40 |

Note: The data presented in this table is illustrative and intended to demonstrate the general principles of SAR based on findings from similar compound series.

Ester Bioisosteres and Amide Derivatives

To improve pharmacokinetic properties such as metabolic stability and to explore different hydrogen bonding patterns, the ester functional group is often replaced with bioisosteric equivalents or converted to amides.

Research Findings:

Bioisosteric replacement of the ester group with functionalities like oxadiazoles, triazoles, or tetrazoles has been a successful strategy in medicinal chemistry to enhance metabolic stability against esterases. In the context of pyrazole derivatives, replacing the ethyl ester with a 1,2,4-oxadiazole (B8745197) ring can maintain or even improve biological activity while offering a more robust chemical entity.

The conversion of the ester to a series of primary, secondary, and tertiary amides introduces a hydrogen bond donor (in primary and secondary amides) and alters the electronic and steric profile at this position. SAR studies on pyrazole-3-carboxamides have shown that the nature of the amine substituent is critical for activity. Small, unbranched alkylamines or cyclic amines like piperidine (B6355638) often yield potent compounds. Aromatic amines can also be well-tolerated and can provide additional interactions, such as pi-stacking, with the target.

Table 2: Activity of Ester Bioisosteres and Amide Derivatives (Illustrative Data)

| Compound | Modification at 3-position | Relative Activity (%) |

| 2 | -COOCH₂CH₃ (Ethyl Ester) | 100 |

| 7 | 5-methyl-1,2,4-oxadiazole | 95 |

| 8 | -CONH₂ (Primary Amide) | 80 |

| 9 | -CONHCH₃ (Secondary Amide) | 110 |

| 10 | -CON(CH₃)₂ (Tertiary Amide) | 90 |

| 11 | -CO-(1-piperidinyl) | 130 |

Note: The data presented in this table is illustrative and based on general SAR principles observed in related heterocyclic compounds.

Development of Pharmacophore Models based on SAR Data

The collective SAR data from the various derivatives provides the foundation for constructing a pharmacophore model. This model represents the key steric and electronic features required for a molecule to bind to its target and elicit a biological response.

A pharmacophore model for this class of compounds would typically include:

A hydrogen bond acceptor: corresponding to the N2 nitrogen of the pyrazole ring.

A hydrogen bond acceptor: from the carbonyl oxygen of the ester or amide group.

A hydrophobic feature: representing the 4-pyridyl group.

An additional hydrophobic/steric feature: defined by the optimal alkyl chain length in the ester or the substituents on the amide nitrogen.

Aromatic ring feature: from the pyridyl moiety.

The development of such a model involves aligning the most active compounds and identifying the common chemical features that are essential for their activity. The inactive compounds are also used to define excluded volumes, which represent regions where steric bulk is not tolerated.

This pharmacophore model then serves as a powerful tool in virtual screening campaigns to identify novel compounds with the desired activity from large chemical databases. It also provides a rational basis for the design of new derivatives with potentially improved potency and selectivity.

Synthesis and Biological Evaluation of Ethyl 4 Pyridin 3 Yl 1h Pyrazole 3 Carboxylate Analogs and Prodrugs Mechanistic Focus

Design Principles for Analog Synthesis Targeting Specific Molecular Interactions

The design of analogs of Ethyl 4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate is predicated on a detailed understanding of its interaction with biological targets. The pyrazole (B372694) scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to participate in various non-covalent interactions. nih.govnih.gov The primary goal of analog synthesis is to enhance potency and selectivity by optimizing these interactions with the target protein's active site. rsc.org

Key molecular interactions that are often targeted include:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring and the pyridine (B92270) ring, as well as the carbonyl group of the ethyl ester, are potential hydrogen bond donors and acceptors. nih.gov Analogs are designed to strategically place these functional groups to form strong hydrogen bonds with key amino acid residues in the target's binding pocket. drugdesign.org

π-π Stacking and Hydrophobic Interactions: The aromatic nature of both the pyrazole and pyridine rings allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.gov The ethyl group of the ester provides a hydrophobic moiety that can interact with hydrophobic pockets within the active site. The potency of analogs can be modulated by altering the size and nature of this alkyl group. For instance, replacing a phenyl ring with a more polar heterocycle like pyrazole has been shown to improve potency in some kinase inhibitors. mdpi.com

Synthesis of Conformationally Restricted Analogs for SAR Refinement

To gain a more precise understanding of the optimal three-dimensional structure required for biological activity, conformationally restricted analogs are synthesized. These analogs have reduced flexibility, which can help to lock the molecule into a bioactive conformation, potentially leading to increased potency and selectivity. mdpi.com

One common strategy for introducing conformational rigidity is the creation of bicyclic or polycyclic ring systems that incorporate the core pyrazole-pyridine scaffold. For example, tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones have been synthesized as conformationally constrained analogs of histamine. researchgate.net The synthesis of such rigid structures helps to define the spatial orientation of key pharmacophoric features necessary for interaction with the biological target.

The synthesis of these constrained analogs often involves multi-step reaction sequences. For instance, the formation of a pyridine ring onto a pre-existing pyrazole ring is a common synthetic strategy. nih.gov This can be achieved by reacting a substituted 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound. nih.gov The regiochemistry of such reactions is a critical consideration, especially when using unsymmetrical dicarbonyl compounds. nih.gov

By comparing the biological activity of these rigid analogs with their more flexible counterparts, researchers can refine the pharmacophore model and gain valuable insights into the structure-activity relationships (SAR). This information is then used to guide the design of next-generation compounds with improved therapeutic profiles.

Exploration of Prodrug Strategies for Enhanced Molecular Delivery to Specific Cellular Compartments In Vitro

Prodrugs are inactive or less active derivatives of a parent drug that undergo enzymatic or chemical transformation in vivo to release the active compound. mdpi.com The primary motivation for developing prodrugs of this compound is to overcome potential limitations in its physicochemical properties, such as poor solubility or limited cell permeability, thereby enhancing its delivery to specific cellular compartments in vitro. nih.gov

A common prodrug strategy for compounds containing a carboxylic ester, like the ethyl ester in the parent compound, involves its hydrolysis to the corresponding carboxylic acid, which may be the active form of the molecule. Alternatively, the ester can be modified to enhance properties like lipophilicity, which can improve passive diffusion across cell membranes. mdpi.com

For instance, converting the ethyl ester to a series of n-alkyl carboxyl ester prodrugs with varying chain lengths can modulate the lipophilicity of the molecule. mdpi.com This can lead to an optimal balance between aqueous solubility and membrane permeability, resulting in enhanced cellular uptake. Another approach involves the synthesis of piperazinylalkyl ester prodrugs, which have been shown to significantly increase the skin permeation of some nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

The in vitro evaluation of these prodrugs involves assessing their chemical stability in relevant buffer solutions and their enzymatic conversion to the parent drug in the presence of cell lysates or specific enzymes. The rate of conversion is a critical parameter, as it must be rapid enough to release the active drug at the target site but not so fast that the prodrug is prematurely cleaved in the extracellular medium.

Metabolic Stability of Analogs in In Vitro Systems (e.g., Microsomes, Plasma) for Mechanistic Studies

The metabolic stability of a compound is a crucial determinant of its in vivo efficacy and duration of action. utsouthwestern.edu In vitro systems such as liver microsomes and plasma are widely used to assess the metabolic fate of new chemical entities in the early stages of drug discovery. if-pan.krakow.pl These studies provide valuable mechanistic insights into the potential metabolic liabilities of the this compound analogs.

Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast number of drugs. utsouthwestern.edu By incubating the analogs with liver microsomes in the presence of necessary cofactors like NADPH, researchers can determine the rate of metabolism and identify the major metabolites formed. utsouthwestern.edu This information helps to pinpoint metabolically labile sites on the molecule, which can then be modified to improve stability. For example, the introduction of a fluorine atom at a site of potential hydroxylation can block this metabolic pathway and extend the compound's half-life. researchgate.net

Plasma stability assays are conducted to evaluate the susceptibility of the analogs to hydrolysis by plasma esterases. utsouthwestern.edu This is particularly relevant for ester-containing compounds like the parent molecule and its prodrugs. The rate of hydrolysis in plasma will influence the concentration of the active compound that reaches the target tissue.

The data obtained from these in vitro metabolic stability studies, often expressed as in vitro half-life (t1/2) and intrinsic clearance (CLint), are used to predict the in vivo pharmacokinetic properties of the analogs. if-pan.krakow.pl Compounds with favorable metabolic stability profiles are then prioritized for further development.

Below is a table summarizing hypothetical metabolic stability data for a series of analogs:

| Compound | Analog Modification | In Vitro Half-life (t1/2) in Human Liver Microsomes (min) | In Vitro Half-life (t1/2) in Human Plasma (min) |

| E-Pyr-Pyz-COOEt | Parent Compound | 35 | 120 |

| A-1 | R = -CH3 | 25 | 110 |

| A-2 | R = -CF3 | 75 | 125 |

| A-3 | R = -c-propyl | 45 | 115 |

| P-1 | Prodrug (Ester) | >180 | 15 |

| P-2 | Prodrug (Amide) | >180 | >240 |

Table 1. Hypothetical In Vitro Metabolic Stability of Analogs and Prodrugs.

Potential Applications of Ethyl 4 Pyridin 3 Yl 1h Pyrazole 3 Carboxylate Beyond Direct Therapeutics

Use as a Chemical Probe for Biological Systems

While specific studies detailing the use of Ethyl 4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate as a chemical probe are not extensively documented in publicly available literature, the inherent properties of the pyrazole (B372694) scaffold make it a promising candidate for such applications. nih.govrsc.org Pyrazole derivatives are known to be valuable in the development of fluorescent probes for bioimaging, owing to their synthetic versatility and diverse structural possibilities. nih.gov

Elucidation of Novel Biological Pathways

Chemical probes are instrumental in dissecting complex biological processes. The pyrazole nucleus is a common feature in many biologically active compounds, and derivatives can be designed to interact with specific enzymes or receptors. nih.gov By modifying the core structure of this compound, for instance, through the attachment of a fluorophore or a photoreactive group, it could potentially be used to track the localization and interactions of its biological targets in real-time within living cells. This would enable researchers to uncover new signaling pathways or better understand existing ones. The pyrazole moiety's ability to participate in various biological interactions makes it a candidate for the development of probes for in vivo studies. nih.gov

Target Validation in Academic Research

Target validation is a critical step in the drug discovery process, confirming that a specific biological molecule is directly involved in a disease pathway. Pyrazole-containing compounds have been investigated for their potential to inhibit a variety of protein targets, including kinases and cyclooxygenase-2. nih.govmdpi.com A molecule like this compound could be used as a starting point to develop potent and selective inhibitors for a particular target. Such a chemical probe would be invaluable in academic research to explore the physiological and pathological roles of that target, thereby validating it for further therapeutic development. The synthesis of a library of derivatives based on this scaffold could lead to the identification of compounds with high affinity and selectivity for a protein of interest. nih.gov

Applications in Agrochemicals (e.g., Pesticides, Herbicides)

The pyrazole ring is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this heterocyclic core. nih.govnih.gov Pyrazole derivatives have demonstrated a broad spectrum of activities, including insecticidal, fungicidal, and herbicidal properties. nih.govglobalresearchonline.net

Mechanism of Action against Agricultural Pests or Pathogens

The mode of action for pyrazole-based agrochemicals is diverse and depends on the specific substitutions on the pyrazole ring.

Insecticides: Many pyrazole insecticides, such as fipronil, act as potent disruptors of the insect central nervous system. researchgate.net They function by blocking GABA-gated chloride channels, which leads to hyperexcitation and eventual death of the insect. researchgate.net Another mechanism involves the inhibition of mitochondrial electron transport at the NADH-CoQ reductase site, which disrupts the production of ATP, the primary energy currency of the cell. researchgate.net

Fungicides: A significant class of pyrazole fungicides are the succinate (B1194679) dehydrogenase inhibitors (SDHIs). These compounds bind to the ubiquinone-binding site of complex II in the mitochondrial respiratory chain, blocking respiration and leading to fungal cell death. mdpi.comacs.orgnih.gov The fungicidal potential of pyrazole carboxamides has been widely explored. nih.govmdpi.com

Herbicides: Some pyrazole-based herbicides are known to inhibit protoporphyrinogen (B1215707) oxidase (PPO), an enzyme involved in chlorophyll (B73375) biosynthesis. Inhibition of PPO leads to the accumulation of phototoxic intermediates, causing rapid cell membrane disruption and plant death. Other pyrazole herbicides target different pathways. nih.gov